2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
BenchChem offers high-quality 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25-21(20)29-12-19(27)22-10-17-5-4-8-28-17/h4-9,11H,10,12H2,1-3H3,(H,22,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZPFHFGGUXCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)NCC4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Receptor Interacting Serine/Threonine Kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases.
Mode of Action
The compound acts as a RIPK1 inhibitor . It exhibits good RIPK1 kinase inhibitory activity with an IC50 value of 59.8 nM, showing higher binding affinity to RIPK1 compared to other necroptosis regulatory kinases.
Biochemical Pathways
The compound effectively blocks TNFα-induced necroptosis in human and mouse cells (EC50 = 1.06–4.58 nM) and inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ.
Biological Activity
The compound 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide (CAS Number: 1105203-31-3) is a complex organic molecule that belongs to the class of pyrazoles. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 421.5 g/mol. The structural complexity arises from the presence of multiple functional groups and heterocycles, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H20N5OS |
| Molecular Weight | 421.5 g/mol |
| CAS Number | 1105203-31-3 |
Biological Activity Overview
Recent studies have highlighted the potential biological activities associated with pyrazole derivatives, particularly those similar in structure to the compound . The following sections detail specific activities and findings related to this compound.
1. Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties through various mechanisms, such as inducing apoptosis and inhibiting cell proliferation. For instance, compounds with similar scaffolds have been shown to inhibit the growth of various cancer cell lines by targeting specific signaling pathways involved in tumorigenesis .
2. Anti-inflammatory Properties
Pyrazole derivatives are known for their anti-inflammatory effects, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes. Studies have demonstrated that compounds structurally related to our target compound can effectively reduce inflammation in preclinical models by inhibiting COX-II activity .
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been widely documented. Compounds sharing structural features with 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide have shown activity against various bacterial strains and fungi, suggesting a broad spectrum of antimicrobial efficacy .
Case Studies
Several case studies have explored the biological activities of pyrazole derivatives:
- Anticancer Study : A study evaluated the cytotoxic effects of a series of pyrazole derivatives on human cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range, demonstrating potent anticancer activity .
- Anti-inflammatory Research : In a study focused on inflammatory models, a derivative similar to our compound was found to significantly reduce edema and pain responses in animal models by inhibiting COX-II activity .
- Antimicrobial Evaluation : A series of pyrazole compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition with minimum inhibitory concentration (MIC) values ranging from 10 µg/mL to 100 µg/mL .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity:
Research indicates that compounds with pyrazolo[3,4-d]pyridazine scaffolds exhibit significant anticancer properties. For instance, studies have shown that derivatives of this structure can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and leukemia (K562) cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth .
2. Antimicrobial Properties:
The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives are known to possess broad-spectrum antimicrobial effects against bacteria and fungi. This activity is attributed to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
3. Neuroprotective Effects:
Emerging studies suggest that pyrazolo[3,4-d]pyridazine derivatives may offer neuroprotective benefits. They have been linked to the inhibition of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's disease. This inhibition can enhance cholinergic transmission and improve cognitive function in experimental models .
Pharmacological Insights
1. Anti-inflammatory Activity:
In vitro studies have demonstrated that this compound can reduce inflammation markers in various cell types. It has shown promise in modulating inflammatory pathways, making it a candidate for treating chronic inflammatory conditions .
2. Analgesic Properties:
The analgesic potential of pyrazolo[3,4-d]pyridazine derivatives has been explored in pain models. These compounds may act on central nervous system pathways to alleviate pain without the side effects commonly associated with traditional analgesics .
Materials Science Applications
Beyond biological applications, the structural characteristics of 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide lend it utility in materials science.
1. Organic Electronics:
Research into organic semiconductors has identified pyrazole-based compounds as promising materials for electronic applications due to their favorable charge transport properties. These compounds can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .
2. Coordination Chemistry:
The ability of this compound to form coordination complexes with metal ions opens avenues for catalysis and sensor development. Its thioether group can coordinate with various metals, enhancing catalytic activity in organic transformations .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s core structure involves a pyrazolo[3,4-d]pyridazine scaffold linked to a thioacetamide group. A viable route includes:
- Step 1 : Nucleophilic substitution at the pyridazin-7-position using a thiol-bearing intermediate (e.g., mercaptoacetamide derivatives) under basic conditions (K₂CO₃/DMF, 60–80°C) .
- Step 2 : Functionalization of the furan-2-ylmethylamine via coupling reactions (e.g., EDC/HOBt-mediated amidation). Optimization strategies:
- Use flow chemistry to enhance reproducibility and scalability, as demonstrated in diazomethane syntheses (residence time: 10–15 min, temperature: 0–5°C) .
- Apply Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR : ¹H/¹³C NMR to confirm regioselectivity of substituents (e.g., methyl groups at 3,4-dimethylphenyl and pyrazolo positions) .
- X-ray crystallography : Resolves stereoelectronic effects, as seen in related pyrazolo-benzothiazinone analogs (space group P2₁/c, R-factor < 0.05) .
- HPLC-MS : Quantify impurities (e.g., unreacted thiol intermediates) using reverse-phase C18 columns and ESI+ ionization .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity, and what computational tools support this?
- Key modifications :
- Introduce electron-withdrawing groups (e.g., -CF₃, -NO₂) at the 3,4-dimethylphenyl ring to modulate π-π stacking with biological targets .
- Replace the furan-2-ylmethyl group with bioisosteres (e.g., thiophene) to improve metabolic stability .
- Computational methods :
- Molecular docking (AutoDock Vina) to predict binding affinity to kinase domains or GPCRs.
- QSAR models using Hammett σ constants to correlate substituent effects with activity .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from:
- Assay conditions : ATP concentration variations (e.g., 1 mM vs. 10 µM) affecting competitive inhibition .
- Metabolite interference : Sulfone or phosphonate byproducts (from thioacetamide oxidation) may exhibit off-target effects .
- Mitigation strategies :
- Validate activity using orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Conduct metabolite profiling via LC-HRMS .
Q. What strategies improve the compound’s solubility without compromising membrane permeability?
- Approaches :
- Prodrug design : Incorporate phosphate esters at the acetamide group, cleaved by phosphatases in vivo .
- Nanoparticle encapsulation : Use PEG-PLGA carriers to enhance aqueous dispersion (particle size < 200 nm, PDI < 0.2) .
- Analytical validation :
- Measure logP via shake-flask method (target: 2.5–3.5 for balanced solubility/permeability) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
